molecular formula C9H10FI B13561679 1-Ethyl-5-fluoro-3-iodo-2-methylbenzene

1-Ethyl-5-fluoro-3-iodo-2-methylbenzene

Cat. No.: B13561679
M. Wt: 264.08 g/mol
InChI Key: UXXQJRKWYJSKHE-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is an aromatic compound with a benzene ring substituted with ethyl, fluoro, iodo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. A common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and reduction steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, halogenation can yield dihalogenated benzene derivatives .

Scientific Research Applications

1-Ethyl-5-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the pathways it engages in during chemical reactions. The presence of electron-withdrawing groups like fluorine and iodine can affect the compound’s stability and reactivity .

Comparison with Similar Compounds

  • 1-Ethyl-2-fluoro-5-iodo-3-methylbenzene
  • 1-Ethyl-2-fluoro-3-iodo-5-methylbenzene

Comparison: 1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement can significantly influence its chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H10FI

Molecular Weight

264.08 g/mol

IUPAC Name

1-ethyl-5-fluoro-3-iodo-2-methylbenzene

InChI

InChI=1S/C9H10FI/c1-3-7-4-8(10)5-9(11)6(7)2/h4-5H,3H2,1-2H3

InChI Key

UXXQJRKWYJSKHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)F)I)C

Origin of Product

United States

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